molecular formula C8H16N2 B15239853 2-Methyl-2,6-diazaspiro[3.5]nonane

2-Methyl-2,6-diazaspiro[3.5]nonane

Katalognummer: B15239853
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: UCWAUSRHBDLEGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,6-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,6-diazaspiro[3.5]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,6-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2,7-diazaspiro[3.5]nonane: Similar structure but with a different ring size.

    2,6-Diazaspiro[3.5]nonane: Lacks the methyl group at the 2-position.

    2,7-Diazaspiro[3.5]nonane: Different ring size and substitution pattern

Uniqueness

2-Methyl-2,6-diazaspiro[3.5]nonane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

2-methyl-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C8H16N2/c1-10-6-8(7-10)3-2-4-9-5-8/h9H,2-7H2,1H3

InChI-Schlüssel

UCWAUSRHBDLEGE-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1)CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.